molecular formula C11H15ClO3S B13623811 3-(3-Ethylphenoxy)propane-1-sulfonyl chloride

3-(3-Ethylphenoxy)propane-1-sulfonyl chloride

Cat. No.: B13623811
M. Wt: 262.75 g/mol
InChI Key: NAZGKMWUBJFYQF-UHFFFAOYSA-N
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Description

3-(3-Ethylphenoxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C11H15ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethylphenoxy)propane-1-sulfonyl chloride typically involves the reaction of 3-ethylphenol with 1,3-propanesultone, followed by chlorination. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethylphenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are frequently used solvents.

    Catalysts: Bases like triethylamine or pyridine are often employed to catalyze the reactions.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester.

Scientific Research Applications

3-(3-Ethylphenoxy)propane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules, such as proteins and peptides, for studying their functions and interactions.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Ethylphenoxy)propane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages. These reactions are often facilitated by the presence of a base, which helps in deprotonating the nucleophile and increasing its nucleophilicity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methylphenoxy)propane-1-sulfonyl chloride
  • 3-(3-Isopropylphenoxy)propane-1-sulfonyl chloride
  • 3-(3-Propylphenoxy)propane-1-sulfonyl chloride

Uniqueness

3-(3-Ethylphenoxy)propane-1-sulfonyl chloride is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its reactivity and the types of products formed in reactions. This structural variation can lead to differences in physical properties, such as solubility and boiling point, as well as in chemical behavior.

Properties

Molecular Formula

C11H15ClO3S

Molecular Weight

262.75 g/mol

IUPAC Name

3-(3-ethylphenoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C11H15ClO3S/c1-2-10-5-3-6-11(9-10)15-7-4-8-16(12,13)14/h3,5-6,9H,2,4,7-8H2,1H3

InChI Key

NAZGKMWUBJFYQF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)OCCCS(=O)(=O)Cl

Origin of Product

United States

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